7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one
Description
7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one (CAS: 1508393-11-0) is a synthetic benzoxazinone derivative characterized by a chloro substituent at position 7 and a methyl group at position 4 of the benzoxazinone core. Its molecular formula is C₉H₆ClNO₂, with a molar mass of 195.6 g/mol. This compound is structurally related to natural benzoxazinoids, a class of plant-derived secondary metabolites with antimicrobial and allelopathic properties . The chloro and methyl substituents confer distinct electronic and steric properties, influencing its reactivity, stability, and biological activity compared to analogs.
Properties
IUPAC Name |
7-chloro-4-methyl-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-11-7-3-2-6(10)4-8(7)13-5-9(11)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJQKDMTYNAQDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C1C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one can be synthesized through several methods. One common route involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate (NaHCO₃) and a solvent like butanone . The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazinone ring.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH₂) or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 7-amino-4-methyl-2H-1,4-benzoxazin-3-one .
Scientific Research Applications
7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Materials Science: It is used in the synthesis of advanced materials, including polymers and resins with specific properties.
Industry: The compound serves as an intermediate in the synthesis of various industrial chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit human topoisomerase I, an enzyme involved in DNA replication and transcription . This inhibition occurs through the stabilization of the enzyme-DNA complex, preventing the re-ligation of DNA strands and leading to cell death in rapidly dividing cells.
Comparison with Similar Compounds
Substituent Variations at Position 4
- 4-Benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one (CAS: 813425-06-8): Replacing the methyl group with a benzyl substituent increases steric bulk and lipophilicity.
- 4-Phenethyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one :
The phenethyl group further enhances hydrophobicity, which may improve membrane permeability but reduce aqueous solubility. This compound exhibits a crystal structure with intermolecular C–H···O interactions absent in the methyl derivative, suggesting divergent solid-state stability . - 4-Acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one :
The acetyl group introduces electron-withdrawing effects, increasing electrophilicity at the carbonyl group. This derivative shows a high synthesis yield (97%) and a melting point of 52–54°C, contrasting with the methyl analog’s higher thermal stability .
Substituent Variations at Position 7
- 6-Chloro-2H-1,4-benzoxazin-3(4H)-one :
Chlorination at position 6 instead of 7 alters the electronic distribution of the aromatic ring. This positional isomer may exhibit reduced antibacterial activity due to differences in resonance stabilization of the reactive carbonyl group . - 5-Amino-4-methyl-2H-1,4-benzoxazin-3-one (CAS: 7652-29-1): Substituting chloro with an amino group enhances solubility in polar solvents (e.g., alcohols and ketones) and introduces hydrogen-bonding capability. This derivative serves as a key intermediate in herbicide synthesis (e.g., Fenoxaprop-P-ethyl) .
Natural Benzoxazinone Derivatives
- DIMBOA (2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one) :
A naturally occurring hydroxamic acid with potent antibiotic activity. DIMBOA’s hydroxamate moiety enables metal chelation, a feature absent in 7-chloro-4-methyl-2H-1,4-benzoxazin-3-one. This difference underpins DIMBOA’s superior antifungal and antiradical properties . - 1,4-Benzoxazin-3-ones from Calceolaria thyrsiflora :
These plant-derived analogs (e.g., 145–161 mmol/kg in leaves and flowers) exhibit antibacterial activity linked to their hydroxyl and methoxy substituents. The chloro-methyl derivative’s synthetic origin and lack of hydroxyl groups may limit its ecological roles but enhance chemical stability .
Antimicrobial and Antifungal Activity
- Acylhydrazone Derivatives: Benzoxazinones with acylhydrazone moieties (e.g., compound A4) demonstrate broad-spectrum antifungal activity against phytopathogens, attributed to additional hydrogen-bonding interactions. The methyl-chloro analog lacks this moiety, likely reducing its antifungal potency .
- Propanolamine-Derived Benzoxazinones: Derivatives with propanolamine side chains (e.g., 4a–4n) show enhanced antibacterial activity against Xanthomonas spp. due to improved target binding. The methyl group in this compound may hinder similar interactions .
Enzyme Inhibition
- Topoisomerase I Inhibitors: 3,4-Dihydro-2H-1,4-benzoxazin-3-one derivatives inhibit human topoisomerase I, with chloro and methyl substituents influencing catalytic vs. poisoning mechanisms.
Biological Activity
7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one is a heterocyclic compound belonging to the benzoxazine family. This compound has garnered attention due to its significant biological activities, particularly its potential as an anticancer agent through the inhibition of human topoisomerase I, an enzyme crucial for DNA replication and repair. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound features a chlorine atom at the 7-position and a methyl group at the 4-position of the benzoxazine ring. This unique arrangement contributes to its distinct biological profile.
The primary mechanism of action for this compound involves its interaction with human topoisomerase I. It acts as a catalytic inhibitor with an IC50 value of 8.34 mM, indicating its potential efficacy in cancer treatment by interfering with DNA processes essential for cell proliferation.
Anticancer Activity
Research has shown that this compound effectively inhibits human topoisomerase I, which is a target for several anticancer drugs. The inhibition leads to the stabilization of the enzyme-DNA complex, preventing DNA relaxation and replication .
Antibacterial and Antifungal Properties
In addition to its anticancer potential, derivatives of this compound have been investigated for their antibacterial and antifungal activities. These studies suggest that the compound may exhibit moderate to strong inhibitory effects against various bacterial strains and fungi .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Methyl-2H-1,4-benzoxazin-3-one | Methyl group at position 7 | Moderate topoisomerase inhibition |
| 6-Chloro-4-methyl-2H-1,4-benzoxazin-3-one | Chlorine at position 6 | Lower activity compared to 7-chloro |
| 7-Amino-4-methyl-2H-1,4-benzoxazin-3-one | Amino group at position 7 | Enhanced antibacterial properties |
| Ethyl 6-chloro-4-methylbenzoxazine | Ethyl substitution at position 6 | Strong topoisomerase inhibition |
This table illustrates how the positioning of functional groups influences biological activity, highlighting the unique profile of this compound.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Topoisomerase I Inhibition : A study demonstrated that derivatives of benzoxazine compounds can inhibit human topoisomerase I effectively. The presence of specific functional groups was critical for enhancing inhibitory activity .
- Antimicrobial Activity : Research indicated that various benzoxazine derivatives exhibit antimicrobial properties. The effectiveness varied significantly among different structural analogs .
- Genotoxicity Assessment : A genotoxicity assay revealed that some derivatives showed genotoxic effects at specific concentrations while others displayed cytotoxic properties .
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for 7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one and its analogs?
- Methodological Answer : Synthesis typically involves ring-opening reactions of intermediates with substituted nucleophiles. For example, intermediates like 1,4-benzoxazin-3-one derivatives can be treated with alkyl/aryl amines or halides under controlled conditions. Propanolamine-derived variants are synthesized via nucleophilic substitution, as demonstrated in Scheme 2 of . Structural confirmation requires NMR (¹H, ¹³C, ¹⁹F) and HRMS spectroscopy . Alternative routes include modifications of natural benzoxazinoid backbones via organic synthesis, such as fluorination or cyclohexyl substitution (e.g., 4-cyclohexyl-7-fluoro-1,4-benzoxazin-3-one) .
Q. How is X-ray crystallography utilized for structural elucidation of benzoxazin-3-one derivatives?
- Methodological Answer : SHELX software (e.g., SHELXL, SHELXS) is widely employed for refining small-molecule crystal structures. For example, 6-chloro-2H-1,4-benzoxazin-3(4H)-one was characterized using single-crystal X-ray diffraction, revealing bond angles and torsion angles critical for understanding molecular conformation . The SHELX system is robust for high-resolution data, even in cases of twinned crystals .
Q. What in vitro assays are standard for evaluating antimicrobial activity of this compound?
- Methodological Answer : Minimum Inhibitory Concentration (MIC) assays against gram-positive bacteria (e.g., S. aureus), gram-negative bacteria (e.g., E. coli), and fungi (e.g., C. albicans) are standard. Synthetic derivatives like 4-cyclohexyl-7-fluoro-1,4-benzoxazin-3-one showed MIC values as low as 16 µg mL⁻¹ against S. aureus . Activity discrepancies between natural and synthetic derivatives highlight the need for controlled MIC testing under CLSI guidelines .
Advanced Research Questions
Q. How can QSAR models optimize 1,4-benzoxazin-3-one derivatives for enhanced antimicrobial activity?
- Methodological Answer : QSAR models built on 111 compounds identified key descriptors (e.g., VolSurf, H-bonding properties) influencing activity. Genetic algorithms selected descriptors differentiating gram-positive (Q²Ext = 0.88) and gram-negative (Q²Ext = 0.85) targets . For example, substituting the C4 position with bulky groups (e.g., cyclohexyl) improves gram-positive activity, while polar substituents at C7 enhance fungal targeting . In silico screening of untested derivatives can prioritize candidates for synthesis .
Q. What strategies resolve discrepancies between computational predictions and experimental MIC values?
- Methodological Answer : Discrepancies often arise from efflux pump activity in gram-negative bacteria or unaccounted ADME properties. Validate models using external datasets (e.g., ’s curated 111-compound library) . Molecular dynamics simulations can assess efflux pump interactions, while LC-MS/MS quantifies intracellular compound concentrations to confirm target engagement .
Q. How do substitution patterns on the benzoxazin-3-one scaffold modulate resistance mechanisms in gram-negative bacteria?
- Methodological Answer : Hydrophobic substituents (e.g., 4-phenethyl) reduce susceptibility to AcrAB-TolC efflux pumps in E. coli by lowering passive diffusion rates. Conversely, polar groups (e.g., hydroxyl) increase solubility but may enhance pump recognition . Pairing efflux pump inhibitors (e.g., PAβN) with benzoxazin-3-ones in checkerboard assays can isolate resistance contributions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
